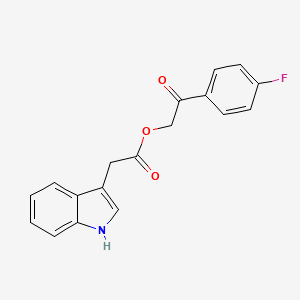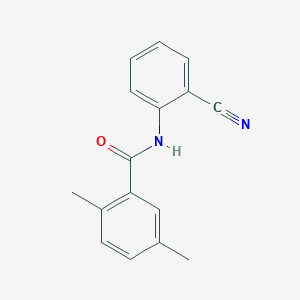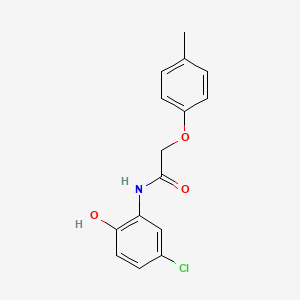
2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile
Übersicht
Beschreibung
2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is a member of the acrylonitrile family and has a molecular weight of 307.36 g/mol.
Wissenschaftliche Forschungsanwendungen
Antiparasitic Activity
A study by Ali et al. (2007) demonstrated that derivatives of 2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile show significant in vitro activity against the endoparasite Haemonchus contortus and the ectoparasite Ctenocephalides felis, indicating potential applications in antiparasitic treatments (Abdelselam Ali et al., 2007).
Antimicrobial Properties
Shaaban (2008) synthesized novel derivatives that incorporated phenylsulfonyl moiety and demonstrated their promising antibacterial and antifungal activities. This highlights the potential of these compounds in antimicrobial applications (M. Shaaban, 2008).
Application in Pyrazole Synthesis
Vasin et al. (2015) used vinyl phenyl sulfone, which includes a structure similar to phenylsulfonylacrylonitrile, in the synthesis of 3,3-diphenyl-3H-pyrazoles, indicating its utility in organic synthesis, particularly in the formation of pyrazole derivatives (V. Vasin et al., 2015).
Diels-Alder Reactions
Xiao and Ketcha (1995) explored the use of 1-(phenylsulfonyl)pyrroles in [4 + 2] cycloaddition reactions, yielding tetrahydroindole derivatives. This suggests the potential of phenylsulfonylacrylonitrile in similar reactions for the synthesis of complex organic compounds (D. Xiao & D. Ketcha, 1995).
Optical Properties
Percino et al. (2014) synthesized a compound similar to phenylsulfonylacrylonitrile and studied its polymorphs, indicating its potential in studying molecular structure, packing properties, and optical properties, which could be relevant in materials science and photonics (M. Percino et al., 2014).
Cancer Research
Otaibi et al. (2014) investigated the Knoevenagel condensation of phenyl acetonitriles, yielding compounds with cytotoxicity against cancer cell lines. This indicates the potential of phenylsulfonylacrylonitrile derivatives in cancer research and therapy (A. A. Otaibi et al., 2014).
Eigenschaften
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c14-10-13(9-11-5-4-8-15-11)18(16,17)12-6-2-1-3-7-12/h1-9,15H/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTSIJUWCBXFHZ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CN2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CN2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5697701.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)



![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)
![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)

![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)
![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)
